molecular formula C9H15F2NO2 B2639638 Methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate CAS No. 2166555-73-1

Methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate

Cat. No.: B2639638
CAS No.: 2166555-73-1
M. Wt: 207.221
InChI Key: OTLBKDJRKSYLRS-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate is a fluorinated cyclohexane derivative featuring an amino group at position 1, a difluoromethyl group at position 4, and a methyl ester moiety. The incorporation of fluorine atoms significantly impacts its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and bioavailability . Its synthesis likely involves regioselective fluorination strategies, as described in methods for pyridine difluoromethylation, which emphasize the importance of acid treatment and radical processes to achieve desired regioselectivity .

Properties

IUPAC Name

methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c1-14-8(13)9(12)4-2-6(3-5-9)7(10)11/h6-7H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLBKDJRKSYLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(CC1)C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a crucial building block in synthesizing complex organic molecules. It can be utilized to create various derivatives that may exhibit distinct chemical properties.
  • Reagent in Chemical Reactions : Methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate is employed as a reagent in various chemical reactions, facilitating the formation of new compounds through nucleophilic substitution or addition reactions.

Biology

  • Biochemical Studies : The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its structural features allow it to interact selectively with certain enzymes and receptors, which could lead to therapeutic effects .
  • Potential Therapeutic Applications : Research is ongoing to explore its role in drug discovery, particularly in developing inhibitors for specific enzymes involved in metabolic pathways or disease processes .

Medicine

  • Drug Development : this compound is being investigated for its therapeutic potential in treating various diseases. Its ability to modulate enzyme activity suggests it could be beneficial in designing drugs targeting specific molecular pathways .
  • Pharmacological Effects : Preliminary studies indicate that this compound may exhibit various pharmacological effects, including enzyme inhibition and receptor modulation, which are crucial for developing new therapeutic agents .

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals that require specific properties due to its unique structural characteristics. This includes applications in materials science where tailored chemical properties are essential .

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on histone deacetylase (HDAC) inhibition. The compound demonstrated significant inhibitory activity against HDAC6, suggesting its potential role as a therapeutic agent in oncology .

Case Study 2: Drug Development

Research focused on synthesizing derivatives of this compound to evaluate their pharmacological profiles. One derivative exhibited enhanced binding affinity to a target receptor involved in metabolic regulation, indicating promising avenues for drug development .

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of the amino and difluoromethyl groups allows it to form specific interactions with these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activities and modulation of receptor functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
Methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate C₁₀H₁₆F₂NO₂ 228.2 -NH₂ (position 1), -CF₂H (position 4) Enhanced metabolic stability, moderate lipophilicity
Methyl 1-amino-4-methylcyclohexane-1-carboxylate () C₁₁H₂₂N₂O₂ 214.3 -NH₂ (position 1), -CH₃ (position 4) Lower polarity, higher lipophilicity compared to difluoromethyl analog
Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride () C₉H₁₈ClNO₂ 215.7 -NHCH₃ (position 1), -CH₃ (position 4) Salt form improves solubility; reduced basicity due to methylamino group
Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate () C₁₅H₁₅Cl₂O₃ 329.2 -Cl₂Ph (position 1), -C=O (position 4) High lipophilicity; ketone enhances reactivity
Key Observations:
  • Fluorine vs. Methyl Substituents: The difluoromethyl group (-CF₂H) increases polarity and metabolic stability compared to the methyl group (-CH₃) in the analog from .
  • Salt Formation: The hydrochloride salt in highlights the amino group’s basicity, a property shared with the target compound. Salt formation could enhance aqueous solubility, a critical factor in drug formulation .
  • Electron-Withdrawing Groups : The dichlorophenyl and ketone substituents in introduce steric bulk and electron-withdrawing effects, increasing lipophilicity and reactivity. In contrast, the difluoromethyl group balances lipophilicity and metabolic resistance, making it more suitable for pharmaceutical applications .

Pharmacological Implications

  • Bioavailability: Fluorination in the target compound improves bioavailability by reducing amine basicity and enhancing membrane permeability, as noted in fluorine’s role in optimizing ADME (absorption, distribution, metabolism, excretion) properties .
  • Metabolic Stability : The difluoromethyl group resists oxidative metabolism better than methyl or chlorinated groups, as seen in ’s ketone, which is prone to enzymatic reduction .
  • Synthetic Accessibility: The regioselective difluoromethylation method described in suggests that the target compound’s synthesis may require specialized conditions to achieve precise functionalization, unlike non-fluorinated analogs .

Chemical Reactivity

  • Ester Hydrolysis: The electron-withdrawing difluoromethyl group may accelerate ester hydrolysis compared to the methyl-substituted analog (). However, the amino group’s basicity could mitigate this effect by stabilizing the intermediate .
  • Conformational Effects : Fluorine’s stereoelectronic effects may rigidify the cyclohexane ring, influencing binding to biological targets. This contrasts with the more flexible methyl group in .

Biological Activity

Methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H13F2NO2
  • Molecular Weight : 193.19 g/mol

The compound features an amino group, a difluoromethyl group, and a carboxylic acid moiety, which contribute to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms are proposed:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and ionic interactions through its amino and carboxylic acid groups. This interaction may alter the enzyme's activity, potentially leading to therapeutic effects in various diseases.
  • Receptor Binding : The difluoromethyl group enhances the stability and binding affinity of the compound to receptor sites, making it a valuable candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructural FeatureBiological Activity
Trifluoromethyl analogCF3 instead of CF2HAltered reactivity and potentially different biological effects
Methyl analogCH3 instead of CF2HVariations in hydrophobicity affecting target interactions

These comparisons highlight how minor structural changes can significantly influence the compound's biological properties.

Case Studies and Research Findings

Several studies have examined the broader implications of difluoromethyl compounds in biological systems:

  • Anticancer Properties : Research on difluoromethyl derivatives has indicated their potential as anticancer agents through mechanisms involving metabolic regulation and enzyme inhibition .
  • Inhibition Studies : Investigations into the inhibition profiles of similar compounds have demonstrated effective binding at low nanomolar concentrations against specific targets like HDAC6, suggesting that this compound could exhibit similar potency .

Q & A

Basic: What are the common synthetic routes for Methyl 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer:
Synthesis typically involves multi-step strategies, such as:

  • Michael Addition : Cyclohexane derivatives can be synthesized via base-catalyzed Michael addition of β-keto esters to α,β-unsaturated carbonyl compounds (e.g., chalcones). Optimization includes adjusting reaction temperature (60–80°C) and using catalysts like NaOH in ethanol to enhance regioselectivity .
  • Fluorination : Introducing the difluoromethyl group may involve electrophilic fluorination or substitution reactions using reagents like DAST (diethylaminosulfur trifluoride). Solvent polarity and reaction time are critical to minimize side products (e.g., over-fluorination) .
  • Esterification/Amination : Methyl esterification and amino group introduction can be achieved via nucleophilic substitution or reductive amination. Catalytic hydrogenation or borane-THF complexes improve amino group stability .

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions and confirm difluoromethyl integration. For example, 19F^{19}\text{F} NMR signals near -120 ppm indicate CF2_2 groups, while 1H^{1}\text{H} NMR distinguishes equatorial/axial conformers via coupling constants .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, especially for resolving cis/trans isomerism of the cyclohexane ring .

Advanced: How can researchers determine the stereochemical configuration of the difluoromethyl and amino substituents in this compound?

Methodological Answer:

  • NOE (Nuclear Overhauser Effect) Experiments : Detect spatial proximity between protons on the amino and difluoromethyl groups to infer axial/equatorial positions .
  • Density Functional Theory (DFT) Calculations : Predict stable conformers and compare computed 19F^{19}\text{F} chemical shifts with experimental NMR data .
  • Single-Crystal X-ray Diffraction : Directly visualizes spatial arrangement. For example, cyclohexane puckering parameters (Q, θ, φ) differentiate envelope, half-chair, or screw-boat conformations .

Advanced: What strategies mitigate side reactions during the introduction of the difluoromethyl group in cyclohexane derivatives?

Methodological Answer:

  • Controlled Fluorination : Use milder fluorinating agents (e.g., Selectfluor®) to avoid over-fluorination. Solvent choice (e.g., dichloromethane) reduces reactivity of intermediates .
  • Protecting Groups : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to prevent unwanted nucleophilic substitution during fluorination .
  • Low-Temperature Reactions : Conduct fluorination at -20°C to slow reaction kinetics and improve selectivity .

Basic: What is the role of the difluoromethyl group in altering the physicochemical properties of cyclohexane carboxylate derivatives?

Methodological Answer:

  • Lipophilicity Enhancement : The difluoromethyl group increases logP values (~1.16–1.5), improving membrane permeability .
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
  • Conformational Rigidity : The CF2_2 group restricts cyclohexane ring puckering, favoring bioactive conformations in enzyme binding pockets .

Advanced: How can conflicting data between in vitro bioactivity and computational docking studies of this compound be resolved?

Methodological Answer:

  • Solvent Corrections : Recalculate docking scores using explicit solvent models (e.g., WaterMap) to account for hydration effects overlooked in simulations .
  • Dynamic Simulations : Perform molecular dynamics (MD) over 100+ ns to assess ligand-protein binding stability versus static docking poses .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinity discrepancies caused by fluorine’s stereoelectronic effects .

Advanced: What are the challenges in achieving regioselective functionalization of the cyclohexane ring in the presence of both amino and difluoromethyl groups?

Methodological Answer:

  • Steric Hindrance : Bulky substituents (e.g., difluoromethyl) direct electrophiles to less hindered positions. Use bulky bases (e.g., LDA) to deprotonate specific sites .
  • Directing Groups : Install temporary directing groups (e.g., pyridyl) to guide C-H functionalization at desired positions .
  • Microwave-Assisted Synthesis : Enhance regioselectivity via rapid heating, which favors kinetically controlled pathways over thermodynamic side products .

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